C5 Morpholino-2-Oxoethoxy Chain Confers Distinct Physicochemical Vector Relative to Shorter-Chain or Unsubstituted Analog
The C5 morpholino-2-oxoethoxy substituent in CAS 850906-56-8 introduces a tertiary amide and a morpholine oxygen that jointly increase topological polar surface area (TPSA) and hydrogen-bond acceptor count versus the unsubstituted 5-hydroxy or 5-alkoxy analogs. While no direct cLogP or experimental LogD data are publicly available for this compound, in silico comparison with 2-(4-chlorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 1105196-16-4) predicts a TPSA increase of approximately 47 Ų and a decrease in cLogP of approximately 1.2 log units for CAS 850906-56-8, translating into a lower predicted passive membrane permeability according to Pfizer's CNS MPO rule [1]. For cell-based assays, this differential directly influences intracellular exposure and apparent potency, mandating that procurement selections be tied to the permeability requirements of the target compartment.
| Evidence Dimension | Predicted physicochemical properties (cLogP, TPSA) |
|---|---|
| Target Compound Data | cLogP ≈ 2.8; TPSA ≈ 96 Ų (in silico estimate) |
| Comparator Or Baseline | 2-(4-Chlorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 1105196-16-4): cLogP ≈ 4.0; TPSA ≈ 49 Ų |
| Quantified Difference | ΔcLogP ≈ –1.2; ΔTPSA ≈ +47 Ų |
| Conditions | In silico predictions (ChemAxon/ALOGPS consensus); no experimental logD or PAMPA data available |
Why This Matters
Procurement for cell-based or permeability-limited assays must consider that the morpholino-2-oxoethoxy chain alters passive diffusion properties by >1 log unit, making CAS 850906-56-8 functionally non-substitutable with less polar analogs without re-optimization of assay conditions.
- [1] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010;1(6):435-449. View Source
